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molecular formula C13H10N2OS B1270474 4-Amino-2-benzothiazol-2-yl-phenol CAS No. 30616-38-7

4-Amino-2-benzothiazol-2-yl-phenol

Cat. No. B1270474
M. Wt: 242.3 g/mol
InChI Key: UBRCBHVOYDSGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283015B2

Procedure details

The procedure to prepare this compound was the same as that described for preparing the compound of Example 5 except that 1 gram of the 2-(2′-hydroxy-5′-aminophenyl)benzothiazole compound (prepared in Step B of Example 5), 18.6 g of triethyl phosphate and 0.55 g of phenyl isocyanate were used. The desired compound of Formula (VII) was obtained in a yield of 0.76 g.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:9]1[S:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=1.P(OCC)(OCC)(OCC)=O.[C:29]1([N:35]=[C:36]=[O:37])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>>[S:10]1[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=[C:9]1[C:3]1[CH:4]=[C:5]([NH:8][C:36]([NH:35][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[O:37])[CH:6]=[CH:7][C:2]=1[OH:1]

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)N)C=1SC2=C(N1)C=CC=C2
Name
triethyl phosphate
Quantity
18.6 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC
Name
Quantity
0.55 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure to prepare this compound

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C=2C=C(C=CC2O)NC(=O)NC2=CC=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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